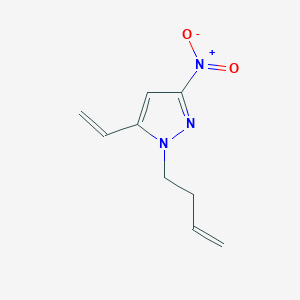
1-O-Tetradecyl-2-O-methyl-rac-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-Tetradecyl-2-O-methyl-rac-glycero-3-phosphocholine is a synthetic ether lipid. It is a derivative of phosphocholine and is characterized by its unique structure, which includes a tetradecyl group at the sn-1 position and a methyl group at the sn-2 position of the glycerol backbone. This compound is primarily used in biochemical research, particularly in the study of lipid metabolism and membrane biology .
Méthodes De Préparation
The synthesis of 1-O-Tetradecyl-2-O-methyl-rac-glycero-3-phosphocholine typically involves a multi-step process. One common method starts with the etherification of epichlorohydrin with tetradecyl alcohol to form glycidyl ether. This intermediate is then subjected to ring-opening with acetic anhydride, followed by selective hydrolysis using a specific lipase to yield the desired product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1-O-Tetradecyl-2-O-methyl-rac-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the phosphocholine group can be replaced by other nucleophiles under appropriate conditions
Common reagents used in these reactions include acetic anhydride, lipases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-O-Tetradecyl-2-O-methyl-rac-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: It is used to study the properties and behavior of ether lipids.
Biology: This compound is employed in the investigation of lipid metabolism and membrane dynamics.
Industry: It is used in the development of biochemical assays and as a standard in analytical techniques
Mécanisme D'action
The mechanism of action of 1-O-Tetradecyl-2-O-methyl-rac-glycero-3-phosphocholine involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It targets specific lipid rafts and ion channels, leading to alterations in cell signaling pathways. This compound can induce apoptosis in certain cell types, making it a potential candidate for anticancer research .
Comparaison Avec Des Composés Similaires
1-O-Tetradecyl-2-O-methyl-rac-glycero-3-phosphocholine can be compared with other ether lipids such as:
1-O-Octadecyl-2-O-methyl-rac-glycero-3-phosphocholine: Similar structure but with an octadecyl group.
1-O-Hexadecyl-2-O-methyl-rac-glycero-3-phosphocholine: Contains a hexadecyl group instead of tetradecyl.
1-O-Octadecyl-2-O-methyl-rac-glycero-3-β-lactose: Another ether lipid with a different functional group at the sn-3 position
The uniqueness of this compound lies in its specific alkyl chain length and its effects on membrane properties and cellular functions.
Propriétés
Formule moléculaire |
C23H50NO6P |
|---|---|
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
(2-methoxy-3-tetradecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H50NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-28-21-23(27-5)22-30-31(25,26)29-20-18-24(2,3)4/h23H,6-22H2,1-5H3 |
Clé InChI |
WOWKCDPMCYGSCW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


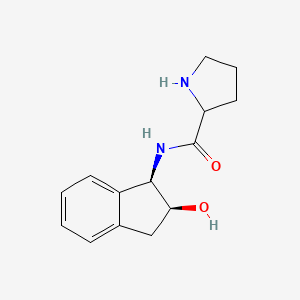

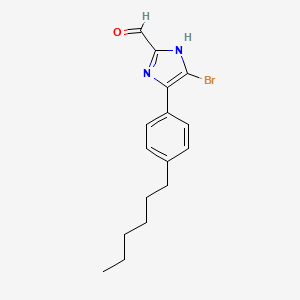
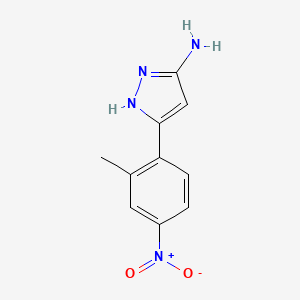




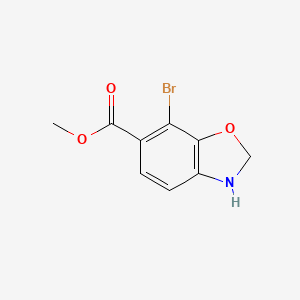
![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide](/img/structure/B13706445.png)
